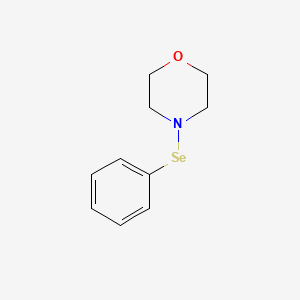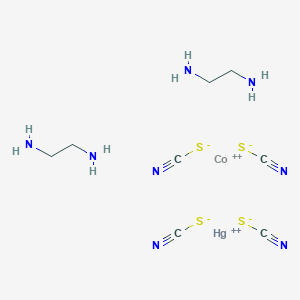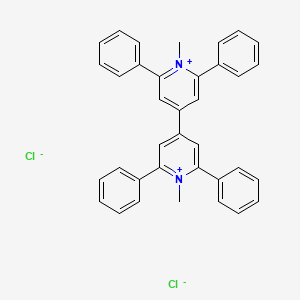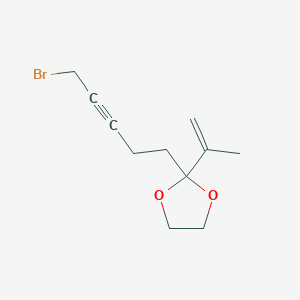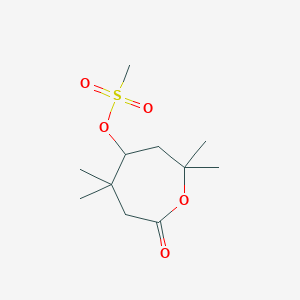
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate is an organic compound with a unique structure that includes a seven-membered oxepane ring substituted with four methyl groups and a methanesulfonate ester
Métodos De Preparación
The synthesis of 2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The resulting intermediate can then be reacted with methanesulfonyl chloride to form the desired methanesulfonate ester .
Análisis De Reacciones Químicas
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiourea .
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the methanesulfonate group can act as a leaving group in substitution reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparación Con Compuestos Similares
2,2,5,5-Tetramethyl-7-oxooxepan-4-yl methanesulfonate can be compared with similar compounds such as:
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with similar structural features but different reactivity and applications.
2,2,5,7-Tetramethyltetralin: Another compound with a similar methyl-substituted ring structure but different functional groups and properties.
(E)-5-(1,2,4a,5-Tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-2-enoic acid: A diterpenoid with a similar oxo group but different overall structure and applications.
Propiedades
Número CAS |
86838-59-7 |
|---|---|
Fórmula molecular |
C11H20O5S |
Peso molecular |
264.34 g/mol |
Nombre IUPAC |
(2,2,5,5-tetramethyl-7-oxooxepan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H20O5S/c1-10(2)7-9(12)15-11(3,4)6-8(10)16-17(5,13)14/h8H,6-7H2,1-5H3 |
Clave InChI |
DUWILQXDIGWVNL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(CC(=O)O1)(C)C)OS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


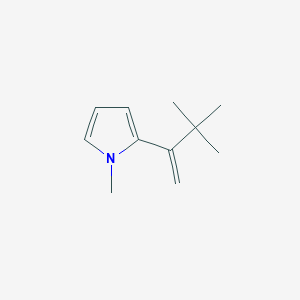
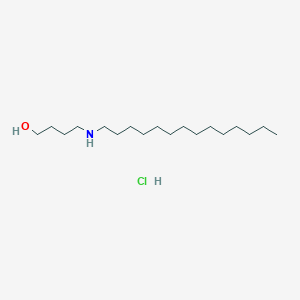
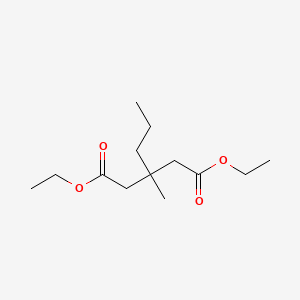
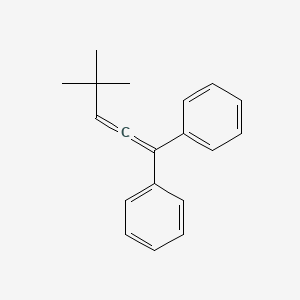
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
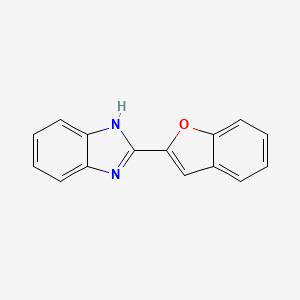
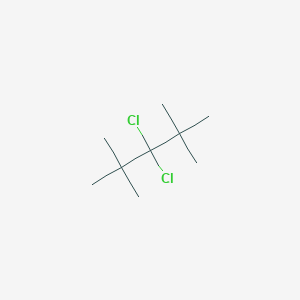
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

